1-N,1-N,2-N,2-N,3,4,5,6-Octadeuteriobenzene-1,2-diamine 1-N,1-N,2-N,2-N,3,4,5,6-Octadeuteriobenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1219798-78-3
VCID: VC0032883
InChI: InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
SMILES: C1=CC=C(C(=C1)N)N
Molecular Formula: C6H8N2
Molecular Weight: 116.19 g/mol

1-N,1-N,2-N,2-N,3,4,5,6-Octadeuteriobenzene-1,2-diamine

CAS No.: 1219798-78-3

Reference Standards

VCID: VC0032883

Molecular Formula: C6H8N2

Molecular Weight: 116.19 g/mol

1-N,1-N,2-N,2-N,3,4,5,6-Octadeuteriobenzene-1,2-diamine - 1219798-78-3

CAS No. 1219798-78-3
Product Name 1-N,1-N,2-N,2-N,3,4,5,6-Octadeuteriobenzene-1,2-diamine
Molecular Formula C6H8N2
Molecular Weight 116.19 g/mol
IUPAC Name 1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine
Standard InChI InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
Standard InChIKey GEYOCULIXLDCMW-GCJHLHDMSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H]
SMILES C1=CC=C(C(=C1)N)N
Canonical SMILES C1=CC=C(C(=C1)N)N
Synonyms 1,2-Benzenediamine-d8; o-Phenylenediamine-d8; 1,2-Diaminobenzene-d8; 2-Aminoaniline-d8; C.I. 76010-d8; C.I. Oxidation Base 16-d8; IK 3; NSC 5354-d8; Orthamine-d8; o-Aminoaniline-d8; o-Aminophenylamine-d8; o-Benzenediamine-d8; o-Diaminobenzene-d8
PubChem Compound 12196830
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator